molecular formula C21H33NO3 B3749354 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE

1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE

Cat. No.: B3749354
M. Wt: 347.5 g/mol
InChI Key: YKSDUVOHAYRVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE is a synthetic organic compound It is characterized by the presence of a phenolic group substituted with tert-butyl groups, a morpholine ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE typically involves the following steps:

    Formation of the phenolic intermediate: The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is prepared through the alkylation of hydroquinone with tert-butyl bromide in the presence of a base.

    Condensation reaction: The phenolic intermediate is then subjected to a condensation reaction with morpholine and acetone under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale alkylation: Using continuous flow reactors to efficiently produce the phenolic intermediate.

    Automated condensation: Employing automated systems to carry out the condensation reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE involves:

    Molecular Targets: Interaction with enzymes or receptors involved in oxidative stress pathways.

    Pathways: Modulation of signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Butylated hydroxytoluene (BHT): A similar antioxidant compound with tert-butyl groups.

    Morpholine derivatives: Compounds with morpholine rings used in various applications.

Uniqueness

1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE is unique due to its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-3-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3/c1-20(2,3)16-13-15(14-17(19(16)24)21(4,5)6)18(23)7-8-22-9-11-25-12-10-22/h13-14,24H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSDUVOHAYRVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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